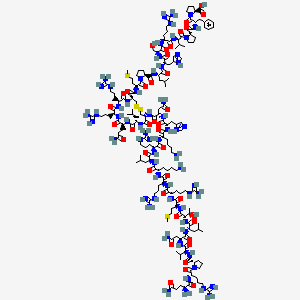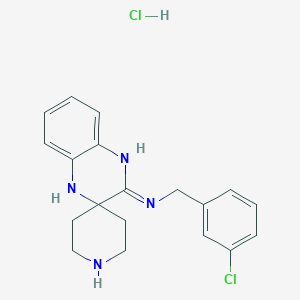![molecular formula C24H27Cl2N5S B10788196 3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B10788196.png)
3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRT 0066854 hydrochloride is a potent and selective inhibitor of atypical protein kinase C isoenzymes, specifically targeting protein kinase C iota and protein kinase C zeta. This compound is known for its ability to restore polarized morphogenesis in oncogene-expressing cells and decrease colony formation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRT 0066854 hydrochloride involves multiple steps, starting with the preparation of the core benzothieno[2,3-d]pyrimidine structure. The key steps include:
Formation of the benzothieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridinyl group: This step typically involves a substitution reaction where a pyridinyl group is introduced to the core structure.
Formation of the final product: The final step involves the reaction of the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of CRT 0066854 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
CRT 0066854 hydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: Commonly used in the synthesis of the compound.
Oxidation and reduction reactions: These reactions can modify the functional groups on the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve the use of halogenated precursors and nucleophiles.
Oxidation reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final hydrochloride salt of CRT 0066854 .
Scientific Research Applications
CRT 0066854 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study protein kinase C isoenzymes.
Biology: Investigated for its role in cell signaling and morphogenesis.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of kinase inhibitor libraries for drug discovery.
Mechanism of Action
CRT 0066854 hydrochloride exerts its effects by inhibiting protein kinase C iota and protein kinase C zeta. It displaces a crucial Asn-Phe-Asp motif that is part of the adenosine-binding pocket and engages an acidic patch used by arginine-rich protein kinase C substrates. This inhibition leads to the restoration of polarized morphogenesis in dysplastic cells and decreases colony formation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Protein kinase C inhibitors: Other inhibitors targeting protein kinase C isoenzymes include Gö 6983 and bisindolylmaleimide I.
Atypical protein kinase C inhibitors: Compounds like ICA-1 and ζ-Stat are also known to inhibit atypical protein kinase C isoenzymes.
Uniqueness
CRT 0066854 hydrochloride is unique due to its high selectivity and potency towards protein kinase C iota and protein kinase C zeta. Its ability to restore polarized morphogenesis and inhibit cancer cell growth makes it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C24H27Cl2N5S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C24H25N5S.2ClH/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17;;/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29);2*1H |
InChI Key |
NYUVOWXZRBZQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;phosphoric acid](/img/structure/B10788125.png)
![(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B10788133.png)

![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)
![2-[4-[(1R,2R,4S,5S)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine](/img/structure/B10788176.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B10788181.png)

![2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788203.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)
![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)
![2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B10788229.png)

